4,4-Difluoroheptane
Description
4,4-Difluoroheptane (CAS: DTXSID00509568) is a fluorinated alkane with the molecular formula C₇H₁₄F₂, characterized by two fluorine atoms substituted at the 4th carbon of a heptane backbone. Its structure introduces unique physicochemical properties, including reduced polarizability and enhanced thermal stability compared to non-fluorinated alkanes. The compound has garnered attention in regulatory discussions due to its classification ambiguity within the per- and polyfluoroalkyl substances (PFAS) framework. While the OECD (2021) categorizes it as a PFAS, debates persist because the term "polyfluoroalkyl" traditionally implies three or more fluorine atoms, whereas this compound contains only two .
Properties
CAS No. |
53731-27-4 |
|---|---|
Molecular Formula |
C7H14F2 |
Molecular Weight |
136.18 g/mol |
IUPAC Name |
4,4-difluoroheptane |
InChI |
InChI=1S/C7H14F2/c1-3-5-7(8,9)6-4-2/h3-6H2,1-2H3 |
InChI Key |
FDZUPHXVDHGJQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroheptane typically involves the fluorination of heptane derivatives. One common method is the direct fluorination of heptane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoroheptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of heptane or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products include various substituted heptanes.
Oxidation: Products include heptanol, heptanone, or heptanoic acid.
Reduction: Products include heptane or partially reduced fluorinated heptanes.
Scientific Research Applications
4,4-Difluoroheptane finds applications in several scientific research fields:
Chemistry: Used as a reagent or intermediate in organic synthesis and fluorine chemistry.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a fluorinated building block in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoroheptane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. In biological systems, it may interact with enzymes, receptors, or other biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
Table 1: Key Comparative Data
| Compound Name | CAS Number | Molecular Formula | Fluorine Substitution | Similarity Score* | Key Features |
|---|---|---|---|---|---|
| 4,4-Difluoroheptane | DTXSID00509568 | C₇H₁₄F₂ | 4,4-positions | N/A | Branched alkane; debated PFAS status |
| Diethyl 4,4-difluoroheptanedioate | 22515-16-8 | C₁₁H₁₈F₂O₄ | 4,4-positions | 0.75 | Ester derivative; higher polarity |
| 1,7-Difluoroheptane | DTXSID20219354 | C₇H₁₄F₂ | 1,7-positions | N/A | Linear isomer; distinct dipole moment |
Diethyl 4,4-Difluoroheptanedioate (CAS 22515-16-8)
1,7-Difluoroheptane (CAS DTXSID20219354)
- Substitution Pattern : Linear structure with terminal fluorine atoms reduces steric hindrance but creates a stronger dipole moment compared to the symmetrical 4,4-isomer.
- Reactivity : Terminal fluorines may increase susceptibility to nucleophilic substitution, whereas this compound’s internal fluorines favor stability in inert environments .
Fluorine Substitution and PFAS Classification
The position and number of fluorine atoms critically influence regulatory and functional outcomes:
- This compound : Symmetrical substitution minimizes dipole-dipole interactions, enhancing volatility. Its PFAS classification remains contentious due to the "polyfluoroalkyl" definitional debate .
- Diethyl 4,4-difluoroheptanedioate : Despite structural similarity, ester groups likely exclude it from PFAS frameworks, highlighting the role of functional groups in regulatory categorization.
Physicochemical Properties
While explicit data (e.g., boiling points) are absent in the evidence, inferences can be made:
- Polarity : this compound’s low polarity contrasts with the ester analogue’s higher polarity, impacting solubility (e.g., in hydrocarbons vs. alcohols).
- Thermal Stability : Symmetrical fluorine substitution in this compound may improve thermal resistance compared to linear isomers.
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